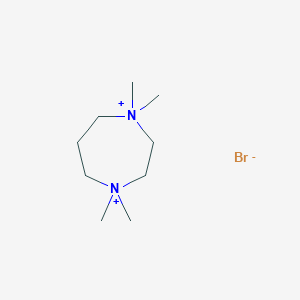
1,3-Benzoxazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoxazolecarbonyl chloride is a heterocyclic organic compound with the molecular formula C8H4ClNO2. It is a derivative of benzoxazole, which is a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarbonyl chloride typically involves the chlorination of 5-benzoxazolecarboxylic acid. One common method includes the reaction of 5-benzoxazolecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C8H5NO3} + \text{SOCl2} \rightarrow \text{C8H4ClNO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 5-Benzoxazolecarbonyl chloride may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Benzoxazolecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-benzoxazolecarboxylic acid and hydrochloric acid.
Reduction: It can be reduced to 5-benzoxazolecarboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products Formed:
Amides, Esters, Thioesters: Formed from substitution reactions
5-Benzoxazolecarboxylic Acid: Formed from hydrolysis
5-Benzoxazolecarboxaldehyde: Formed from reduction
Applications De Recherche Scientifique
5-Benzoxazolecarbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various benzoxazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of functional materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Benzoxazolecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended application.
Comparaison Avec Des Composés Similaires
Benzoxazole: The parent compound, which lacks the carbonyl chloride group.
5-Benzoxazolecarboxylic Acid: The precursor to 5-Benzoxazolecarbonyl chloride.
Benzisoxazole: A structurally related compound with similar biological activities.
Uniqueness: 5-Benzoxazolecarbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for the synthesis of a wide variety of derivatives. This reactivity distinguishes it from other benzoxazole derivatives and makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
15026-76-3 |
|---|---|
Formule moléculaire |
C8H4ClNO2 |
Poids moléculaire |
181.57 g/mol |
Nom IUPAC |
1,3-benzoxazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H4ClNO2/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H |
Clé InChI |
AYROJMLDBNSKHS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)Cl)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)

![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)




![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)






